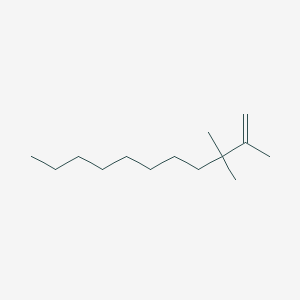

2,3,3-Trimethylundec-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

502760-19-2 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

2,3,3-trimethylundec-1-ene |

InChI |

InChI=1S/C14H28/c1-6-7-8-9-10-11-12-14(4,5)13(2)3/h2,6-12H2,1,3-5H3 |

InChI Key |

HIEWSKDVHOBWFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C)C(=C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,3 Trimethylundec 1 Ene and Analogous Unsaturated Systems

Strategic Design of Precursor Molecules for Olefinogenesis

The efficient synthesis of 2,3,3-trimethylundec-1-ene hinges on the logical design and preparation of key precursor molecules. A convergent approach, which involves the synthesis of advanced intermediates that are then combined in the final steps, is often the most effective strategy. A key precursor for the target alkene is the sterically hindered ketone, 2,2-dimethyl-3-decanone .

The construction of the undecane (B72203) carbon backbone requires effective carbon chain elongation techniques. Grignard reactions are a cornerstone of C-C bond formation and are well-suited for this purpose. organic-chemistry.orgbdu.ac.in A plausible route to the key ketone intermediate, 2,2-dimethyl-3-decanone , involves the reaction of an organometallic reagent derived from an eight-carbon chain with a three-carbon electrophile bearing the required gem-dimethyl group.

Specifically, octylmagnesium bromide can be prepared from 1-bromooctane (B94149) and magnesium metal. prepchem.comuni-muenchen.de This Grignard reagent can then be reacted with pivalaldehyde (2,2-dimethylpropanal) in a nucleophilic addition reaction to form the secondary alcohol, 2,2-dimethyl-3-decanol . youtube.com Subsequent oxidation of this alcohol, for instance using pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the target ketone, 2,2-dimethyl-3-decanone . This method provides a reliable and scalable route to the undecane framework with the desired substitution pattern at one end of the chain.

The final step in the synthesis of this compound involves the formation of a terminal alkene from a ketone or an alcohol precursor. Achieving regioselectivity to favor the terminal (Hofmann) product over more substituted internal (Zaitsev) isomers is a critical consideration, especially when starting from an alcohol. libretexts.org

One strategy involves the addition of a methyl group to the ketone 2,2-dimethyl-3-decanone using a Grignard reagent like methylmagnesium bromide . This reaction would produce the tertiary alcohol, 2,3,3-trimethylundecan-2-ol . organic-chemistry.orgmasterorganicchemistry.com The subsequent dehydration of this tertiary alcohol can lead to the formation of the desired alkene. jove.comlibretexts.org However, standard acid-catalyzed dehydration often follows Zaitsev's rule, which would favor the formation of the more stable internal alkene. libretexts.org To achieve stereochemical control and selectively form the terminal alkene, specific dehydration methods are required. For example, converting the alcohol to a better leaving group (like a tosylate) and then performing an elimination reaction with a bulky, non-nucleophilic base (e.g., potassium tert-butoxide) would favor the formation of the less sterically hindered terminal alkene. libretexts.org Other reagents, such as the Burgess reagent, are also known to facilitate syn-dehydration and can be employed to control the regioselectivity of the elimination. au.dk

Carbon Chain Elongation Techniques Relevant to Undecene Frameworks

Catalytic Approaches in the Construction of Highly Branched Alkenes

Catalytic methods offer powerful and efficient alternatives for constructing highly branched alkenes, often with high selectivity and functional group tolerance. These approaches can be applied to the final olefination step or in the construction of the carbon skeleton.

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming C-C bonds. organic-chemistry.org While not directly applicable to the final olefination step from a ketone in this specific proposed synthesis, these methods are invaluable for creating the carbon skeleton of complex analogues. For instance, nickel-catalyzed cross-coupling reactions have been effectively used to create sterically hindered C(sp³)–C bonds, which is a key challenge in forming all-carbon quaternary centers. rsc.org These reactions can tolerate a wide range of functional groups.

A multicatalytic approach combining isomerization and cross-coupling has been developed for the stereoselective synthesis of highly substituted alkenes from readily available starting materials like alkenyl methyl ethers and Grignard reagents. organic-chemistry.orgacs.org Such strategies could be envisioned for the synthesis of analogues of this compound.

Organocatalytic and Lewis acid-catalyzed reactions provide metal-free alternatives for olefin synthesis. While direct organocatalytic olefination of a hindered ketone like 2,2-dimethyl-3-decanone is challenging, related transformations exist. For example, organocatalysis has been used in the epoxidation of terminal alkenes, which can then be converted to other functional groups.

More relevant to the synthesis of this compound from its ketone precursor are olefination reactions that can overcome steric hindrance. The Wittig reaction , which utilizes a phosphonium (B103445) ylide, is a classic method for converting ketones to alkenes. wikipedia.orglumenlearning.comlibretexts.org For sterically hindered ketones, the reactivity of the Wittig reagent can be a limitation. libretexts.orgdalalinstitute.com However, using highly reactive, non-stabilized ylides like methylenetriphenylphosphorane (Ph₃P=CH₂) , often generated in situ with a strong base like potassium tert-butoxide, can lead to successful methylenation even in congested environments. tandfonline.com

An even more powerful method for the methylenation of sterically hindered ketones is the use of the Tebbe reagent or related titanium-based reagents. scientificlabs.co.ukchem-station.comslideshare.net The Tebbe reagent is known for its high reactivity and its ability to methylenate a wide range of carbonyl compounds, including esters and amides, that are typically unreactive towards Wittig reagents. chem-station.com Its mechanism involves a [2+2] cycloaddition to form a titanocene (B72419) oxetane (B1205548) intermediate, which then undergoes cycloreversion to yield the alkene and a stable titanium-oxygen species, providing a strong thermodynamic driving force for the reaction. chem-station.com This makes it a prime candidate for the conversion of 2,2-dimethyl-3-decanone to this compound.

The Julia-Kocienski olefination is another robust method, particularly for the synthesis of trans-disubstituted alkenes, but modifications exist for the synthesis of trisubstituted and terminal alkenes. acs.orgacs.orgorganic-chemistry.orgresearchgate.netnih.gov It involves the reaction of an aldehyde or ketone with a heterocyclic sulfone, offering excellent stereoselectivity in many cases. organic-chemistry.org For a simple methylenation of a hindered ketone, however, this method might be more complex than necessary compared to the Tebbe or Wittig reactions.

Transition Metal-Mediated Cross-Coupling Reactions

Multi-Component and Cascade Reaction Sequences Toward this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. Similarly, cascade reactions, which involve two or more sequential transformations where the product of one reaction is the substrate for the next, allow for the rapid construction of molecular complexity from simple precursors.

While a specific MCR or cascade reaction for the direct synthesis of this compound is not readily apparent from existing literature, the principles can be applied to build its core structure. For instance, a palladium-catalyzed cascade reaction involving the multiple insertion of olefins and carbon monoxide has been used to create complex spirocyclic systems. The development of new catalytic systems could enable a cascade approach to the undecene framework. For example, a reaction sequence could be designed where a shorter alkyl chain undergoes a series of catalytic C-C bond-forming reactions with smaller building blocks to assemble the final carbon skeleton in a single pot.

The construction of all-carbon quaternary centers, a key feature of the target molecule, has been achieved through various catalytic methods, including palladium-catalyzed C(sp³)-H functionalization/carbenoid insertion cascades and iron-catalyzed cross-electrophile coupling. organic-chemistry.orgprinceton.edu These advanced methods highlight the potential for developing novel cascade strategies for the efficient synthesis of highly branched structures like this compound.

Explorations of Green Chemistry Principles in Branched Alkene Synthesis

The synthesis of highly branched alkenes, such as this compound and its analogues, is increasingly being scrutinized through the lens of green chemistry. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and petroleum-derived feedstocks, leading to significant waste generation and environmental impact. The drive towards sustainability is pushing researchers to explore more benign and efficient alternatives. Key green chemistry principles being applied in this context include the use of renewable feedstocks, the development of catalytic (including biocatalytic) methods to improve atom economy, and the design of safer chemical processes.

Renewable Feedstocks: A Sustainable Carbon Source

A fundamental principle of green chemistry is the utilization of renewable rather than depleting raw materials. For branched alkene synthesis, this involves moving away from fossil fuels and towards biomass-derived starting materials.

Terpenes and Terpenoids: These naturally occurring hydrocarbons, abundant in essential oils of many plants, serve as excellent chiral building blocks and renewable feedstocks. acs.orgnih.gov Their inherent structural complexity can be leveraged to reduce the number of synthetic steps required to produce complex targets. Biocatalytic methods, such as enzymatic epoxidation using immobilized lipases like Novozym 435, can functionalize terpenes like (+)-3-carene and myrcene (B1677589) under mild conditions, using hydrogen peroxide as a benign oxidant. acs.orgresearchgate.net This approach offers high yields and minimizes waste compared to traditional methods using reagents like m-chloroperoxybenzoic acid (m-CPBA). worktribe.com

Fatty Acids and Plant Oils: Oleochemicals derived from plant oils are another critical class of renewable feedstocks. kit.edumdpi.com Unsaturated fatty acids, such as oleic acid, can be converted into a variety of valuable chemicals. mdpi.com For instance, metathesis reactions can be employed to break down long-chain fatty acid esters into shorter-chain alkenes and esters, which can serve as precursors for more complex branched structures. google.com Processes have been developed to transform glycerides, particularly those rich in C16 and C18 fatty acids from sources like palm oil, into renewable alkenes like 1-decene (B1663960) and other functionalized olefins. google.com

Bio-ethylene: Ethylene (B1197577), a primary building block for the chemical industry, can be produced from renewable resources like bioethanol. This bio-ethylene can then be used in catalytic oligomerization processes to build longer, branched alkene chains, providing a direct pathway from biomass to complex hydrocarbons. uni-bayreuth.de

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and reduced waste compared to stoichiometric methods.

Oligomerization: The targeted synthesis of branched alkenes can be achieved through the oligomerization of smaller, renewably sourced olefins like ethylene, propylene (B89431), and butylene. uni-bayreuth.dekit.edu Using solid acid catalysts, such as nickel-modified or neat silicon-aluminum oxides, light olefins can be converted into longer-chain oligomers within the C9-C16 range, suitable for fuels and chemical intermediates. kit.edu This method allows for the creation of highly branched structures, which is a key feature of this compound analogues. kit.edu Research into titanium-based molecular catalysts has also shown high activity and selectivity for the direct synthesis of branched trimers and tetramers from ethylene. researchgate.netuni-bayreuth.de

| Catalyst System | Feedstock | Key Product(s) | Significance | Reference |

|---|---|---|---|---|

| Nickel-modified/Neat Silicon-Aluminum Oxides | C2-C4 Olefins (from Methanol-to-Olefins) | C9-C16 Branched Oligomers | Produces kerosene-range olefins with high branching from renewable methanol. | kit.edu |

| Molecular Titanium Catalysts | Ethylene | Branched C6 (3-methylenepentane) and C8 (4-ethylhex-1-ene) α-olefins | Direct, on-purpose synthesis of branched α-olefins with high catalyst stability and turnover numbers. | researchgate.netuni-bayreuth.de |

| α-Diimine Ni(II) Catalysts | Ethylene | Hyperbranched Polyethylene (B3416737) | Chain-walking polymerization allows for the synthesis of highly branched structures from a simple feedstock without comonomers. | acs.org |

Metathesis: Olefin metathesis is a powerful, atom-economical tool for rearranging carbon-carbon double bonds. caltech.edu It can be used to synthesize specific unsaturated compounds from renewable feedstocks like fatty acids. kit.edu For example, cross-metathesis of unsaturated fatty acid esters with short alkenes like ethylene can yield terminal alkenes of specific chain lengths. google.com While highly effective for creating linear or simple branched structures, its application for synthesizing highly congested, sterically hindered alkenes like this compound requires specialized and robust catalysts capable of handling sterically demanding substrates. caltech.edu

Hydroformylation and Related Reactions: Hydroformylation introduces a formyl group and a hydrogen atom across an alkene's double bond, creating aldehydes that are versatile intermediates. rsc.org When applied to bio-derived olefins, this method can produce chiral aldehydes, which are precursors to a wide range of functionalized molecules. rsc.org The selectivity towards linear or branched products can be controlled by the choice of catalyst and ligands, offering a pathway to tailor the molecular architecture from renewable sources. rsc.org

Biocatalysis: The Power of Enzymes

Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. nsf.gov

Engineered Enzymes: Directed evolution and protein engineering are expanding the synthetic capabilities of enzymes. For instance, engineered cytochrome P450 variants have been developed to catalyze the stereoconvergent alkylation of silyl (B83357) enol ethers, producing valuable chiral α-branched ketones from mixtures of alkene isomers. nsf.govcaltech.edunih.gov This approach avoids the need for stoichiometric chiral auxiliaries and harsh reaction conditions typical of traditional enolate chemistry. caltech.edu

Enoate Reductases (ERs): These enzymes have demonstrated the ability to hydrogenate unsaturated dicarboxylic acids, a critical step in the potential bio-based production of adipic acid. rsc.org This highlights the potential of ERs and other reductases for the selective saturation of double bonds in complex molecules, a transformation that could be applied in the final steps of synthesizing specific branched alkanes or functionalized alkenes from more unsaturated precursors.

Lipases in Solvent-Free Media: The synthesis of branched-chain esters, which share structural similarities with branched hydrocarbons, has been successfully achieved using immobilized lipases like Novozym® 435 in solvent-free systems. nih.gov This methodology, applied to the reaction between branched acids and alcohols, exemplifies a green process with high atom economy and reduced waste, providing a model for the biocatalytic synthesis of other branched molecules. nih.gov

| Enzyme/Biocatalyst | Transformation | Substrate Class | Green Advantage | Reference |

|---|---|---|---|---|

| Engineered Cytochrome P450 | Stereoconvergent Alkylation | Isomeric Silyl Enol Ethers | High stereoselectivity from mixed isomers, avoids harsh bases and chiral auxiliaries. | nsf.govcaltech.edu |

| Immobilized Lipase (Novozym 435) | Epoxidation | Terpenes (e.g., (+)-3-carene) | Uses H₂O₂ as a benign oxidant, catalyst is recyclable, mild conditions. | acs.org |

| Immobilized Lipase (Novozym® 435) | Esterification | Branched acids and alcohols | Solvent-free conditions, high biodegradability of products. | nih.gov |

| Enoate Reductases (ERs) | Alkene Hydrogenation | Unsaturated dicarboxylic acids | Enzymatic reduction replaces chemical hydrogenation, potential for in vivo production. | rsc.org |

The exploration of these green chemistry principles demonstrates a clear trajectory towards more sustainable methods for synthesizing this compound and its analogues. By integrating renewable feedstocks with advanced catalytic systems, particularly those involving biocatalysis and efficient oligomerization, the chemical industry can significantly reduce the environmental footprint associated with the production of these complex branched alkenes.

Mechanistic Studies on the Reactivity and Chemical Transformations of 2,3,3 Trimethylundec 1 Ene

Electrophilic Addition Pathways and Regioselectivity in Highly Hindered Alkenes

Electrophilic addition reactions are fundamental transformations in organic chemistry, enabling the conversion of simple alkenes into more complex functionalized molecules. firsthope.co.in The reactivity of the carbon-carbon double bond in alkenes, a region of high electron density, makes it susceptible to attack by electrophiles. savemyexams.com This process typically involves the initial attack by an electrophile on the π-bond, leading to the formation of a carbocation intermediate. solubilityofthings.com A subsequent attack by a nucleophile on this carbocation yields the final addition product. firsthope.co.in Several factors influence the mechanism and outcome of these reactions, including the stability of the carbocation intermediate, steric effects, and electronic effects of substituents on the alkene. firsthope.co.innumberanalytics.com

In the case of highly hindered alkenes such as 2,3,3-trimethylundec-1-ene, the steric bulk surrounding the double bond plays a significant role in directing the course of the reaction. numberanalytics.com

Carbocation Formation and Rearrangement Phenomena (e.g., methyl shifts)

The initial step in the electrophilic addition to an alkene is the formation of a carbocation. The stability of this intermediate is paramount, with the order of stability being tertiary > secondary > primary. firsthope.co.in For an unsymmetrical alkene like this compound, the addition of an electrophile (E⁺) can theoretically lead to two different carbocations. Following Markovnikov's rule, the electrophile will preferentially add to the less substituted carbon of the double bond, leading to the formation of the more stable carbocation. firsthope.co.in

However, the initially formed carbocation can undergo rearrangements to form a more stable one. masterorganicchemistry.com These rearrangements, such as hydride shifts or alkyl (e.g., methyl) shifts, are common phenomena in reactions involving carbocation intermediates. masterorganicchemistry.commasterorganicchemistry.com A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. libretexts.org Similarly, a methyl shift involves the migration of a methyl group with its bonding electrons. libretexts.org These shifts are driven by the thermodynamic favorability of forming a more stable carbocation. libretexts.org For instance, a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-methyl shift. masterorganicchemistry.comlibretexts.org Such rearrangements are particularly important in the reactions of branched alkenes, where they can lead to the formation of products with a rearranged carbon skeleton. libretexts.org

In the context of this compound, protonation of the double bond would lead to a tertiary carbocation. While this is already a stable carbocation, the possibility of subsequent rearrangements, though less likely than the formation of a less stable carbocation, should be considered, especially under forcing reaction conditions or with specific catalytic systems that could promote such events.

Impact of Steric Environment on Reaction Stereochemistry

The steric environment around the double bond in this compound significantly influences the stereochemistry of electrophilic addition reactions. The bulky trimethyl-substituted carbon atom creates considerable steric hindrance, which can affect the approach of the electrophile and the subsequent nucleophilic attack. numberanalytics.comnumberanalytics.com

This steric congestion can dictate the face of the double bond that the electrophile approaches, leading to a specific stereochemical outcome. numberanalytics.com Furthermore, the steric bulk can influence the conformation of the carbocation intermediate, which in turn affects the trajectory of the incoming nucleophile. rflow.ai In many cases, the nucleophile will attack from the less hindered face of the carbocation, resulting in a predictable stereoselectivity. The presence of bulky substituents can also disfavor certain reaction pathways that would lead to sterically crowded transition states or products. rflow.ainumberanalytics.com

The stereochemical outcome of an electrophilic addition can also be influenced by the nature of the electrophile and the reaction conditions. numberanalytics.com For example, the use of bulky electrophiles can further exacerbate the steric challenges, potentially leading to unexpected regioselectivity or a decrease in reaction rate. numberanalytics.com

Pericyclic Reactions Involving this compound as an Ene or Dienophile Component

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are characterized by a redistribution of bonding electrons and are often highly stereospecific. msu.edu

Investigations into Alder Ene Reactions and Their Intramolecular Variants

The Alder-ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). wikipedia.org The reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org Due to its trisubstituted nature and the presence of allylic hydrogens, this compound can potentially act as an ene component in such reactions.

The reactivity in ene reactions is influenced by both steric and electronic factors. numberanalytics.com The presence of bulky substituents on the ene component can hinder the approach of the enophile, potentially slowing down the reaction rate. numberanalytics.com However, these steric interactions can also influence the regioselectivity and stereoselectivity of the reaction. numberanalytics.comnih.gov

Intramolecular ene reactions, where the ene and enophile moieties are part of the same molecule, are powerful tools for the construction of cyclic systems. wikipedia.orgorganic-chemistry.org The feasibility and outcome of intramolecular ene reactions are highly dependent on the length and nature of the tether connecting the reacting partners, which dictates the geometry of the transition state. wikipedia.org Nickel-catalyzed asymmetric intramolecular Alder-ene reactions of 1,7-dienes have been developed, providing a route to various heterocyclic compounds with high diastereo- and enantioselectivities. rsc.org

Concertedness and Transition State Analysis in Ene Processes

The mechanism of the ene reaction is generally considered to be a concerted process, proceeding through a cyclic, six-membered transition state. acs.orgrsc.org This concerted nature is supported by both experimental evidence and theoretical calculations. wikipedia.orgacs.org Density functional theory (DFT) studies have been employed to characterize the transition states of ene reactions, revealing details about their geometry and electronic structure. rsc.org

These studies suggest that many ene reactions proceed through a "two-stage one-step" mechanism, where the C-C bond formation is more advanced than the hydrogen transfer in the transition state. rsc.org The transition state is often described as having an "envelope" or "half-chair" conformation. wikipedia.orgacs.org The degree of concertedness can be influenced by the nature of the reactants and the presence of catalysts. wikipedia.org For instance, Lewis acid catalysis can lead to a more polar transition state or even a stepwise mechanism involving a zwitterionic intermediate. wikipedia.org

The analysis of transition states is crucial for understanding the stereoselectivity of ene reactions. The relative energies of different transition state geometries determine the preferred stereochemical outcome of the reaction.

Radical-Mediated Functionalization of this compound

Radical reactions offer a complementary approach to ionic reactions for the functionalization of alkenes. rsc.org These reactions involve the generation of radical species that can add to the double bond of an alkene. researchgate.net

The radical addition to an alkene typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of radical additions to unsymmetrical alkenes is a key aspect. acs.org In many cases, the radical adds to the less substituted carbon of the double bond to form the more stable radical intermediate. However, polar effects can also play a significant role in determining the regiochemical outcome. acs.org

For a sterically hindered alkene like this compound, the approach of a radical species to the double bond will be influenced by the steric bulk. rsc.org This can affect both the rate and the regioselectivity of the addition. Recent advancements in photoredox catalysis have enabled the allylic amination of highly substituted and sterically encumbered alkenes. nih.gov This method involves the single-electron oxidation of the alkene to form a radical cation, which then undergoes deprotonation to an allylic radical, followed by a copper(II)-mediated radical-polar crossover to yield the allylic amine. nih.gov This strategy demonstrates that even sterically hindered alkenes can undergo efficient radical functionalization.

Furthermore, the direct olefinic C-H functionalization through radical processes represents a powerful method for constructing substituted alkenes. rsc.org These reactions can proceed through various catalytic systems and allow for the introduction of a wide range of functional groups. rsc.org

Thiol-Ene Click Reactions and Their Mechanistic Characteristics

Thiol-ene reactions are powerful coupling reactions that form a thioether from a thiol and an alkene. wikipedia.orgalfa-chemistry.com This reaction, first noted in 1905, has gained significant attention for its efficiency, high yields, stereoselectivity, and rapid reaction rates, qualifying it as a "click chemistry" process. wikipedia.org The reaction typically proceeds via an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org

Two primary mechanisms govern thiol-ene reactions: free-radical addition and Michael addition. wikipedia.orgalfa-chemistry.com

Free-Radical Addition: This mechanism can be initiated by light, heat, or radical initiators. wikipedia.org The process begins with the formation of a thiyl radical (RS•) from the thiol. This radical then adds to the alkene (in this case, this compound) at the less substituted carbon atom (anti-Markovnikov), creating a carbon-centered radical. A subsequent chain-transfer step, where a hydrogen atom is abstracted from another thiol molecule, yields the thioether product and a new thiyl radical, which continues the chain reaction. wikipedia.orgalfa-chemistry.com This radical-based approach is advantageous for creating uniform polymer networks under ambient conditions. wikipedia.org

Michael Addition (Nucleophilic Mechanism): In the presence of a base, such as triethylamine, the thiol can be deprotonated to form a thiolate anion. alfa-chemistry.com This potent nucleophile then attacks the double bond of the alkene, leading to the formation of a carbanion intermediate. Subsequent protonation of this intermediate yields the final thioether product. alfa-chemistry.com

The versatility of the thiol-ene reaction allows for the use of a wide array of thiols and alkenes, although their reactivity can vary based on their specific structures and the reaction mechanism. alfa-chemistry.com The reaction is known for being extremely rapid, often completing within seconds, even at room temperature and in the presence of air and moisture. alfa-chemistry.com These characteristics make it a valuable tool in polymer synthesis, bioconjugation, and materials science. alfa-chemistry.comnih.govrsc.org Intramolecular versions of the thiol-ene reaction are also utilized for synthesizing sulfur-containing heterocyclic compounds. mdpi.com

Autoxidation and Oxidative Cleavage Pathways in Branched Alkanes and Alkenes

Branched alkanes and alkenes, such as this compound, are susceptible to autoxidation, a process of oxidation by atmospheric oxygen. This process is particularly relevant in the context of lubricant degradation and atmospheric chemistry. The stability of carbon-hydrogen bonds follows the order: tertiary C-H < secondary C-H < primary C-H. researchgate.net Consequently, the tertiary carbon atoms in branched alkanes are more prone to hydrogen abstraction, which initiates the autoxidation process by forming a free radical. researchgate.net

In a study on the autoxidation of pristane (B154290) (2,6,10,14-tetramethylpentadecane), a branched alkane, it was found that radical attack on tertiary hydrogens was significantly faster than on secondary hydrogens. researchgate.net The resulting tertiary alkoxyl radicals can undergo further reactions, leading to a variety of oxidation products. researchgate.net

Oxidative Cleavage

The double bond in alkenes is a key site for oxidative cleavage, a reaction that breaks the double bond to form smaller carbonyl-containing compounds. libretexts.org A primary method for this transformation is ozonolysis. libretexts.orgmasterorganicchemistry.com

Ozonolysis: Ozone (O₃) reacts with the double bond of an alkene to form an unstable primary ozonide (molozonide). libretexts.orgmasterorganicchemistry.com This intermediate rapidly rearranges to a more stable ozonide. The ozonide can then be worked up under either reductive or oxidative conditions. libretexts.org

Reductive workup (e.g., with zinc dust) typically yields aldehydes or ketones. libretexts.org

Oxidative workup (e.g., with hydrogen peroxide) converts any resulting aldehydes into carboxylic acids. libretexts.orgmasterorganicchemistry.com For a terminal alkene like this compound, oxidative cleavage would be expected to yield a ketone and carbon dioxide.

Recent advancements have explored photochemical methods for oxidative cleavage, offering milder alternatives to ozonolysis. nih.gov These can involve visible-light-promoted reactions using transition metal catalysts or photoexcited nitroarenes as ozone surrogates. nih.govscispace.com These methods often operate under aerobic or even anaerobic conditions and can provide greater selectivity. nih.govnih.gov

Isomerization Dynamics and Double Bond Migration Studies of this compound

The position of the double bond in an alkene like this compound is not always static and can shift along the carbon chain under certain conditions. This process, known as isomerization or double bond migration, can be influenced by factors such as catalysts, temperature, and the inherent stability of the resulting isomers.

Isomerization Dynamics

Isomerization dynamics refer to the study of how molecules transition between different isomeric forms. arxiv.orgaps.org These studies often involve analyzing the potential energy surface of the molecule to understand the pathways and energy barriers for conversion between isomers. arxiv.org The rate and equilibrium of isomerization can significantly impact the properties and reactivity of a compound. nih.gov For alkenes, a key consideration is the relative stability of the different isomers. Generally, more substituted alkenes are thermodynamically more stable than less substituted ones.

Double Bond Migration

Double bond migration in alkenes can be catalyzed by acids, bases, or transition metals. youtube.comresearchgate.net

Acid-Catalyzed Migration: This process typically involves the protonation of the double bond to form a carbocation intermediate. youtube.com Subsequent deprotonation at an adjacent carbon can lead to the formation of a new, often more stable, double bond. youtube.com

Base-Catalyzed Migration: Strong bases can facilitate double bond migration by abstracting a proton from a carbon adjacent to the double bond, forming an allylic anion which can then be protonated at a different position.

Transition Metal Catalysis: Various transition metals, such as palladium, can catalyze the migration of double bonds. rsc.org These reactions often proceed through the formation of a π-allyl metal complex. The metal can add to the double bond and then re-eliminate, leading to a shift in the double bond's position. Studies have shown that the efficiency of palladium-catalyzed double bond migration can be enhanced by the addition of a second catalyst like tantalum chloride. rsc.org

In the context of this compound, the terminal double bond is likely to migrate to an internal position to form a more substituted and thermodynamically more stable alkene under appropriate catalytic conditions. The specific products would depend on the reaction mechanism and the catalyst used.

Below is a table summarizing the potential products of these reactions for this compound.

| Reaction | Reactant | Potential Product(s) | Key Mechanistic Feature |

| Thiol-Ene Click Reaction | This compound + R-SH | 1-(Alkylthio)-2,3,3-trimethylundecane | Anti-Markovnikov addition of thiol |

| Oxidative Cleavage (Ozonolysis, oxidative workup) | This compound | 3,3-Dimethylundecan-2-one + CO₂ | Cleavage of the C=C double bond |

| Double Bond Migration | This compound | 2,3,3-Trimethylundec-2-ene and other isomers | Formation of a more substituted, stable alkene |

Polymerization Science and Macromolecular Architectures from 2,3,3 Trimethylundec 1 Ene Monomers

Fundamental Mechanisms of 2,3,3-Trimethylundec-1-ene Addition Polymerization

Addition polymerization involves the sequential addition of monomer units to a growing polymer chain. wikipedia.org For an alkene like this compound, the process would involve the opening of the carbon-carbon double bond to form a long-chain polymer. chemrevise.org

Free Radical Polymerization Studies of Branched Olefins

Free radical polymerization is a common method for polymerizing olefins. However, for α-olefins, particularly branched ones, it can be challenging. The presence of allylic hydrogens can lead to chain transfer reactions, where the growing radical abstracts a hydrogen atom from a monomer molecule, terminating the chain and creating a new, less reactive radical. This often results in the formation of low molecular weight polymers. libretexts.org In the case of this compound, the steric hindrance from the bulky trimethyl groups near the double bond would likely further impede the approach of the growing polymer chain, potentially leading to low polymerization rates and yields. wikipedia.org Industrial processes for producing low-density polyethylene (B3416737) (LDPE) utilize free radical polymerization at high temperatures and pressures, which results in branched structures. mdpi.com However, this process is generally not suitable for other olefins like propylene (B89431) due to the prevalence of chain transfer reactions. mdpi.com

Controlled Polymerization Techniques for this compound

To overcome the limitations of free radical polymerization, controlled polymerization techniques are often employed for α-olefins. These methods allow for the synthesis of polymers with well-defined molecular weights and architectures.

Ziegler-Natta Polymerization: This method, which utilizes transition metal catalysts (typically titanium or zirconium) and organoaluminum co-catalysts, is highly effective for polymerizing α-olefins with high linearity and stereoselectivity. libretexts.org It allows for control over the polymer's tacticity (the stereochemical arrangement of the monomer units), leading to materials with specific properties. libretexts.org For this compound, a Ziegler-Natta catalyst could potentially produce a stereoregular polymer, although the bulky substituents might affect the catalyst's activity and the resulting polymer's properties.

Metallocene and Post-Metallocene Catalysts: These are more modern, single-site catalysts that offer even greater control over polymer structure. redalyc.org Late transition metal catalysts, in particular, have shown tolerance to functional groups and can produce unique branched polyolefin structures. d-nb.info For instance, certain palladium-diimine catalysts can polymerize α-olefins via a "chain-walking" mechanism, where the catalyst moves along the polymer chain, creating branches. acs.org This could be a viable route for polymerizing this compound to create polymers with controlled branching.

Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) have been used for the copolymerization of olefins with polar monomers under milder conditions than traditional free radical polymerization. rsc.org Recent advancements have also explored switchable radical polymerization of α-olefins to create polyethylene-based polymers with polar blocks. chemrxiv.org While direct homopolymerization of a sterically hindered olefin like this compound via CRP might be challenging, it could potentially be incorporated into copolymers.

Impact of Branching and Terminal Unsaturation on Polymer Properties and Topology

The inherent branching of this compound would significantly influence the properties of the resulting polymer.

Investigations into Polymer Stereoregularity and Chain Transfer Events

As mentioned, the stereoregularity of a polymer, or its tacticity, has a profound impact on its physical properties. An isotactic polymer (where all substituents are on the same side of the polymer chain) or a syndiotactic polymer (where substituents alternate sides) will have a more ordered structure and higher crystallinity compared to an atactic polymer (random arrangement). The bulky nature of the 2,3,3-trimethylundecyl group would likely influence the stereochemical outcome of the polymerization, with the choice of catalyst being the primary determinant of tacticity. libretexts.org

Chain transfer events are a major consideration in the polymerization of α-olefins. wikipedia.org In free radical polymerization, the abstraction of an allylic hydrogen is a common chain transfer mechanism that limits the molecular weight of the polymer. libretexts.org In the context of this compound, while the primary allylic position is sterically hindered, chain transfer could still occur, leading to a distribution of polymer chain lengths. The degree of polymerization, which is the number of monomeric units in a polymer, is directly affected by such events. wikipedia.org

Table 1: Potential Influence of Polymerization Method on Poly(this compound) Properties

| Polymerization Method | Expected Stereoregularity | Expected Molecular Weight | Potential for Chain Transfer |

|---|---|---|---|

| Free Radical | Atactic (low) | Low | High |

| Ziegler-Natta | Potentially high (Isotactic or Syndiotactic) | High | Low |

Fabrication of Covalent Adaptable Networks and Crosslinked Systems

The terminal double bond of this compound offers a reactive site for creating crosslinked polymer networks. Covalent adaptable networks (CANs) are a class of materials that contain dynamic covalent bonds, allowing them to be reprocessed and recycled. chinesechemsoc.orgencyclopedia.pubnih.gov

One approach to forming a CAN from a polymer of this compound would be through post-polymerization modification. For instance, the residual double bonds in the polymer chains could be reacted with a multifunctional thiol via a thiol-ene "click" reaction. beilstein-journals.orgmdpi.com This is a highly efficient radical-mediated process that can be initiated photochemically or thermally to form a crosslinked network. beilstein-journals.org

Alternatively, this compound could be copolymerized with a monomer containing a dynamic covalent bond precursor. Olefin metathesis is another powerful tool that could be used to create CANs. encyclopedia.pub This reaction involves the exchange of substituents between different olefinic bonds, and when applied to a polymer with pendant double bonds, can lead to a crosslinked and reprocessable network. chinesechemsoc.org

Synthesis of Functional Copolymers and Oligomers Incorporating this compound Units

Incorporating this compound into copolymers could be a strategy to tailor the properties of other polymers. The bulky, branched alkyl side chain would be expected to decrease the crystallinity and melting point of the resulting copolymer, while potentially increasing its solubility and affecting its rheological properties. redalyc.orgkinampark.com

Transition metal-catalyzed copolymerization is a versatile method for creating functional polyolefins. rsc.org Late transition metal catalysts, known for their tolerance to polar functional groups, could be used to copolymerize this compound with polar monomers like acrylates or vinyl acetate. d-nb.infochinesechemsoc.org This would result in a functionalized polyolefin with both nonpolar, branched alkyl groups and polar functionalities. For instance, α-diimine palladium catalysts have been used to synthesize highly branched copolymers of olefins and acrylic acid. mdpi.com

Another approach is the synthesis of functional oligomers. Oligomers are low molecular weight polymers that can be used as building blocks for more complex macromolecular architectures. wikipedia.org The copolymerization of this compound with a functional monomer, such as glycidyl (B131873) propargyl ether, could yield hyperbranched oligomers with reactive alkyne groups. rsc.org These functional oligomers could then be further modified through "click" chemistry to attach other polymer chains or functional molecules. rsc.org

Table 2: Potential Functional Copolymers Incorporating this compound

| Comonomer | Potential Polymerization Method | Resulting Copolymer Type | Potential Properties |

|---|---|---|---|

| Ethylene (B1197577) | Ziegler-Natta, Metallocene | Branched Polyethylene | Modified crystallinity and rheology |

| Methyl Acrylate | Late Transition Metal Catalysis | Functionalized Polyolefin | Improved adhesion and compatibility |

Post-Polymerization Modification Strategies Utilizing Residual Alkene Functionality

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles, patents, or other publications detailing the post-polymerization modification of poly(this compound) have been identified. While numerous studies describe the modification of other polyolefins and polymers with pendant vinyl or alkene groups, this specific polymer has not been the subject of such published research.

Generally, polymers with pendant double bonds are amenable to a range of modification reactions. These include, but are not limited to:

Thiol-Ene Reactions: A highly efficient and versatile "click" chemistry reaction that involves the radical-mediated addition of a thiol to an alkene. This method is widely used to introduce a vast array of functional groups. wikipedia.orgdiva-portal.org

Epoxidation: The conversion of the alkene to an epoxide ring, which is a reactive intermediate that can be further functionalized through ring-opening reactions with various nucleophiles. mt.com

Hydroboration-Oxidation: A two-step reaction that results in the anti-Markovnikov addition of a hydroxyl group across the double bond. rsc.org

Metathesis: Olefin metathesis reactions can be employed for cross-linking or for grafting other molecules onto the polymer backbone.

However, the applicability, efficiency, and specific reaction conditions for these modifications on poly(this compound) have not been reported. Factors such as the steric hindrance around the double bond, which is substituted with a bulky alkyl chain, would be expected to play a significant role in its reactivity, but experimental data is not available.

Due to the absence of specific research on the post-polymerization modification of poly(this compound), no data tables or detailed research findings can be presented.

Computational Chemistry Investigations of 2,3,3 Trimethylundec 1 Ene Structure and Reactivity

Electronic Structure and Bonding Analysis of 2,3,3-Trimethylundec-1-ene (DFT, ab initio methods)

The electronic structure and bonding of this compound can be meticulously examined using a variety of computational techniques. DFT and ab initio methods are particularly well-suited for this purpose, providing a detailed picture of the molecule's quantum mechanical properties. dergipark.org.tracs.org These methods allow for the optimization of the molecular geometry and the calculation of various electronic descriptors that are crucial for predicting reactivity. researchgate.net

The application of DFT with hybrid functionals such as B3LYP, often in conjunction with basis sets like 6-31G* or larger, has proven effective in studying the electronic properties of terpenes and related compounds. dergipark.org.tracs.org For this compound, these calculations would reveal the distribution of electrons within the molecule, the nature of its chemical bonds, and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory, dictating how a molecule will interact with other chemical species. mdpi.comyoutube.com

For this compound, the HOMO is associated with the π-bond of the terminal double bond, making this region electron-rich and susceptible to attack by electrophiles. The LUMO, conversely, would be located in the corresponding antibonding π* orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.comchalcogen.ro

Computational methods can precisely calculate the energies of these frontier orbitals. For a molecule like this compound, the HOMO-LUMO gap can be determined, providing a quantitative measure of its kinetic stability and chemical reactivity. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These are illustrative values typical for a branched alkene, calculated using DFT at the B3LYP/6-31G level of theory.*

The distribution of charge within a molecule is fundamental to its chemical behavior. Computational methods can generate an electrostatic potential (ESP) map, which visually represents the charge distribution on the molecule's surface. avogadro.ccresearchgate.net These maps are invaluable for identifying regions of high and low electron density, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

In the case of this compound, the ESP map would show a region of high electron density (typically colored red) localized around the π-bond of the vinyl group. This negative potential indicates the nucleophilic character of the double bond. avogadro.cclibretexts.org Conversely, the regions around the hydrogen atoms would exhibit a positive potential (colored blue), indicating their electrophilic character. researchgate.net The bulky trimethyl-substituted carbon atom adjacent to the double bond would influence the steric accessibility of these reactive sites.

Table 2: Partial Atomic Charges for Key Atoms in this compound (Illustrative)

| Atom | Partial Charge (a.u.) |

| C1 (vinyl) | -0.25 |

| C2 (vinyl) | -0.15 |

| C3 (quaternary) | 0.10 |

| H (on C1) | 0.12 |

Note: These are illustrative values calculated using a population analysis method like Mulliken or Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (HOMO-LUMO) Theory Applications

Elucidation of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface (PES) can be constructed. wayne.edu This allows for the elucidation of reaction mechanisms and the prediction of reaction outcomes. researchgate.netacs.org

For this compound, computational studies can be employed to investigate a variety of transformations, such as electrophilic additions, oxidations, and rearrangements. These calculations can help identify the most favorable reaction pathways and the factors that control the selectivity of these reactions. rsc.orgpitt.edu

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length or angle, is systematically varied. researchgate.netuni-muenchen.deq-chem.com This method is particularly useful for locating transition states and mapping out the minimum energy path of a reaction. visualizeorgchem.com

For a reaction involving this compound, such as the addition of a hydrogen halide, a PES scan could be performed by varying the distance between the incoming electrophile (e.g., a proton) and the carbon atoms of the double bond. The resulting energy profile would reveal the activation energy barrier for the reaction and the structure of the transition state. researchgate.netq-chem.com

Table 3: Illustrative Energy Profile for the Protonation of this compound

| Reaction Coordinate (C-H distance, Å) | Relative Energy (kcal/mol) |

| 3.0 | 0.0 |

| 2.5 | 2.5 |

| 2.0 | 8.0 |

| 1.5 (Transition State) | 15.2 |

| 1.1 (Carbocation) | 5.7 |

Note: These are illustrative values for a generic electrophilic addition to a branched alkene.

Branched alkenes like this compound often exhibit regioselectivity and stereoselectivity in their reactions. masterorganicchemistry.comnumberanalytics.com Computational methods can be used to predict and rationalize these selectivities by comparing the energies of the different possible transition states leading to the various products. nih.govresearchgate.netlibretexts.org

In the case of an electrophilic addition to this compound, the initial protonation can occur at either C1 or C2 of the double bond. Computational calculations would likely show that protonation at C1, leading to a more stable tertiary carbocation at C2, is the favored pathway due to a lower activation energy barrier. This would explain the observance of Markovnikov regioselectivity. pressbooks.pub Similarly, the stereoselectivity of reactions can be assessed by analyzing the steric and electronic factors that favor attack from one face of the double bond over the other. nih.gov

Potential Energy Surface Scans for Key Reactions

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While static quantum chemical calculations provide valuable information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic perspective on molecular behavior. nih.goveasychair.org MD simulations model the movement of atoms over time, allowing for the exploration of the molecule's conformational space and the influence of the surrounding environment, such as a solvent. frontiersin.orgresearchgate.netcdnsciencepub.com

For a long-chain molecule like this compound, which possesses significant conformational flexibility, MD simulations are crucial for understanding its dynamic behavior. bohrium.comnih.govacs.org These simulations can reveal the preferred conformations of the molecule in different solvents and how these conformations might influence its reactivity. ntnu.no

Application of Machine Learning and Data Science in Predicting this compound Chemical Behavior

In recent years, machine learning (ML) and data science have emerged as transformative approaches in chemistry for predicting molecular properties and reaction outcomes. nih.govacs.org These methods are particularly valuable when experimental data is limited, as is the case for this compound.

Machine learning models can be trained on large datasets of known chemical reactions and molecular properties to identify complex patterns and relationships. kaust.edu.sa For a molecule like this compound, ML models could predict a wide range of physicochemical properties. These predictions are often based on the molecule's structure, which can be represented in various ways, such as molecular fingerprints or descriptors.

One common application is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models establish a mathematical relationship between the chemical structure and a specific activity or property. For instance, a QSAR model could be developed to predict the reactivity of unsaturated hydrocarbons with radicals. kit.edu

Predicting Physicochemical Properties

Machine learning models, including support vector regression and random forest regression, have been successfully used to estimate thermodynamic properties like entropy and heat capacity for alkanes, alkenes, and alkynes. kaust.edu.saacs.org For complex hydrocarbon mixtures, where experimental determination of properties can be challenging due to reactivity, machine learning offers a promising alternative for accurate predictions. researchgate.net

Below is an illustrative data table of physicochemical properties for this compound that could be predicted using various QSPR models.

Table 1: Predicted Physicochemical Properties of this compound This table presents hypothetical data that would be the target of predictive modeling.

| Property | Predicted Value | Unit | Modeling Approach |

|---|---|---|---|

| Molecular Weight | 196.38 | g/mol | - |

| Boiling Point | 225.8 ± 5.0 | °C | Group Contribution Method |

| Density | 0.775 ± 0.02 | g/cm³ | Neural Network Model |

| Vapor Pressure | 0.15 ± 0.05 | kPa | Support Vector Machine |

| LogP (Octanol-Water Partition Coefficient) | 6.2 ± 0.4 | - | Fragment-based QSPR |

Predicting Chemical Reactivity

Machine learning is also increasingly used to predict the outcomes of chemical reactions. nih.govacs.orgarxiv.org For an alkene like this compound, models can predict its reactivity in various reactions, such as additions, oxidations, and polymerizations. For example, neural networks have been employed to predict the regioselectivity of reactions involving alkenes. rsc.org

A key aspect of predicting reactivity is understanding the electronic structure of the molecule. Computational methods like DFT can be used to calculate molecular descriptors that are then fed into machine learning models. These descriptors can include frontier molecular orbital energies (HOMO and LUMO), charge distributions, and steric parameters.

The following table illustrates the types of reactivity descriptors that can be computed for this compound and used as features in a machine learning model to predict its behavior in different chemical reactions.

Table 2: Illustrative Computed Reactivity Descriptors for this compound This table contains hypothetical data generated for illustrative purposes, based on typical values for similar compounds.

| Descriptor | Computed Value | Computational Method |

|---|---|---|

| HOMO Energy | -9.5 | DFT (B3LYP/6-31G) |

| LUMO Energy | 0.8 | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 10.3 | DFT (B3LYP/6-31G) |

| Dipole Moment | 0.35 | DFT (B3LYP/6-31G) |

| Mulliken Charge on C1 | -0.25 | DFT (B3LYP/6-31G) |

| Mulliken Charge on C2 | +0.15 | DFT (B3LYP/6-31G) |

By training on a diverse dataset of alkenes with known reactivity, a machine learning model could then use the descriptors in Table 2 to predict, for example, the most likely site of electrophilic attack or the rate of a particular reaction for this compound. The development of such predictive models is a rapidly advancing field that holds great promise for accelerating chemical discovery and process optimization. chemrxiv.org

Advanced Analytical Methodologies for the Characterization and Quantitative Analysis of 2,3,3 Trimethylundec 1 Ene

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in separating 2,3,3-trimethylundec-1-ene from complex mixtures and assessing its purity. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix and the analytical objective.

Optimization of Gas Chromatography (GC) for Branched Alkenes

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The optimization of GC methods is crucial for achieving high-resolution separation of this branched alkene from its isomers and other components in a mixture. Key parameters for optimization include the selection of the stationary phase, temperature programming, and carrier gas flow rate. For branched alkenes, non-polar or mid-polar stationary phases are often preferred to achieve separation based on boiling points and molecular structure. Temperature programming, which involves a gradual increase in column temperature, is essential for eluting a wide range of compounds with different volatilities in a reasonable time frame while maintaining good peak shape.

High-Performance Liquid Chromatography (HPLC) for Complex Sample Matrices

While GC is well-suited for volatile compounds, HPLC offers an alternative for the analysis of this compound in complex, non-volatile sample matrices. Due to the non-polar nature of this alkene, reversed-phase HPLC is the most common approach. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. The choice of organic solvent (e.g., acetonitrile, methanol) and its proportion in the mobile phase are critical parameters to optimize for achieving the desired separation.

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Carbon Skeleton and Olefinic Protons

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules. In the ¹H NMR spectrum of this compound, specific signals corresponding to the olefinic protons of the vinyl group (=CH₂) would be expected in the downfield region (typically around 4.5-5.5 ppm). The allylic protons on the carbon adjacent to the double bond would also have a characteristic chemical shift. The signals for the various methyl and methylene (B1212753) groups in the long alkyl chain would appear in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information about the carbon framework. The two olefinic carbons would produce distinct signals in the downfield region (typically 100-150 ppm). The quaternary carbon atom at position 3 would also have a characteristic chemical shift. The remaining signals in the aliphatic region would correspond to the different methyl and methylene carbons in the molecule. By analyzing the chemical shifts, coupling patterns, and signal integrations in both ¹H and ¹³C NMR spectra, the complete connectivity of the molecule can be established.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and obtain information about the structure of this compound through its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation of the molecule under electron ionization (EI) would lead to the formation of characteristic fragment ions. For branched alkenes, fragmentation often occurs at the points of branching. The analysis of these fragment ions provides valuable clues about the arrangement of the carbon skeleton and the position of the double bond.

Advanced Hyphenated Analytical Systems (e.g., GC-MS, TED-GC/MS)

Hyphenated analytical systems combine the separation power of chromatography with the detection and identification capabilities of spectroscopy. These integrated systems offer enhanced sensitivity and selectivity for the analysis of this compound in complex mixtures.

GC-MS is a widely used hyphenated technique that couples a gas chromatograph with a mass spectrometer. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the acquisition of a mass spectrum for each separated peak, enabling positive identification of this compound and other compounds in the sample.

A more advanced technique, Thermal Extraction Desorption Gas Chromatography/Mass Spectrometry (TED-GC/MS), is particularly useful for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples. This method involves the thermal extraction of analytes from the sample matrix, followed by their transfer to the GC-MS system for separation and detection. TED-GC/MS can provide a comprehensive chemical characterization of complex materials and is a powerful tool for identifying trace amounts of compounds like this compound.

Development of Novel In-Situ Spectroscopic Techniques for Monitoring this compound Reactions

Monitoring the synthesis or subsequent reactions of this compound in real-time is critical for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. The development of in-situ spectroscopic techniques tailored for this purpose would be a significant advancement.

The principles for such monitoring would likely involve attenuated total reflectance (ATR)-FTIR or Raman spectroscopy probes immersed directly into the reaction vessel. These techniques would allow for the continuous collection of spectral data without the need for sample extraction.

For instance, in a hypothetical synthesis of this compound via a Wittig reaction, an in-situ FTIR probe could track the disappearance of the carbonyl peak from the starting ketone and the appearance of the characteristic alkene peaks of the product. Similarly, in a polymerization reaction involving this compound, the decrease in the intensity of the C=C stretching vibration could be monitored to determine the rate of reaction.

The development and application of these advanced analytical and in-situ spectroscopic methodologies would be pivotal in moving this compound from a chemical curiosity to a well-characterized compound with potential applications in various fields of chemical synthesis and materials science. The primary challenge remains the initial synthesis and purification of this compound to serve as a reference for the development of these analytical methods.

Environmental Transformation and Biogeochemical Cycling of Branched Alkenes with Implications for 2,3,3 Trimethylundec 1 Ene

Microbial Biotransformation and Biodegradation Studies of Aliphatic Alkenes

Microbial activity is a crucial factor in the environmental fate of alkenes. Numerous microorganisms have the ability to degrade these compounds, using them as a source of carbon and energy.

The microbial degradation of alkenes typically begins with the oxidation of the double bond. This initial step is often catalyzed by monooxygenase or dioxygenase enzymes, which introduce oxygen into the alkene molecule. mdpi.com For branched-chain alkenes, the presence and position of the branches can influence the rate and pathway of degradation. While branched alkanes are generally less susceptible to biodegradation than n-alkanes, some Pseudomonas strains have been shown to degrade branched alkanes and alkenes. ucdavis.edu

Studies on C14 alpha olefins have indicated a moderate potential for anaerobic biodegradation. nih.govfishersci.ca In one study, a C14 alpha olefin was degraded by 48.3% over 98 days under anaerobic conditions. nih.govfishersci.ca Aerobic biodegradation of isomerized olefins has been found to be substantial. nih.govfishersci.ca A study on the biodegradation of the organic components of a drilling mud, where isomerized olefins were the primary organic component, showed 62% degradation after 20 days. nih.govfishersci.ca However, the degradation plateaued after this point, suggesting the formation of recalcitrant metabolites. nih.govfishersci.ca

The ultimate fate of alkenes in microbial degradation is mineralization to carbon dioxide and water under aerobic conditions. nih.gov The rate of mineralization can be influenced by various factors, including the structure of the alkene, the microbial community present, and environmental conditions such as nutrient availability. nih.gov

Research on model alkenes (C6, C10, C16, and C20) has shown that alkene biodegradation is a common metabolic process in diverse environments, with many samples achieving 60% to 95% biodegradation of the compounds. frontiersin.org This suggests that microbial communities capable of degrading alkenes are widespread.

Table 2: Biodegradation Data for Related Alkenes

| Compound/Mixture | Test Condition | Duration | Biodegradation | Classification |

| C20-24 alkenes, branched and linear | Aerobic, Modified Sturm Test | 28 days | 92% | Readily biodegradable |

| C14 alpha olefin | Anaerobic, ECETOC screening | 98 days | 48.3% | Moderate potential for anaerobic biodegradation |

| Isomerised olefins in drilling fluid | Aerobic | 20 days | 62% | Substantially biodegradable |

Data from studies on related branched and C14 alkenes are presented as a proxy. nih.govfishersci.ca

Identification of Key Microbial Degradation Pathways

Sorption and Transport Mechanisms of 2,3,3-Trimethylundec-1-ene in Environmental Compartments

The transport and distribution of this compound in the environment are governed by its physical and chemical properties, particularly its water solubility and its tendency to sorb to soil and sediment.

The water solubility of C14 alkenes is estimated to be very low, at less than 0.4 µg/L. fishersci.ca This low solubility, combined with a high log Pow (a measure of a chemical's tendency to partition between octanol (B41247) and water), suggests a high potential for bioaccumulation. fishersci.ca However, this can be mitigated by the rate of biodegradation. fishersci.ca

The sorption of hydrophobic organic compounds like branched alkenes to soil and sediment is a key process influencing their mobility and bioavailability. frontiersin.org The primary factors controlling sorption are the organic carbon content of the soil, the clay content, and the pH. epa.gov Generally, compounds with high log Pow values exhibit strong sorption to organic matter in soil and sediment. For alkenes with a log Pow greater than 6.5, significant sorption is expected. europa.eu This strong sorption would limit their mobility in soil and reduce their potential to leach into groundwater.

The transport of such compounds in the environment is a complex interplay between their partitioning into different environmental compartments (air, water, soil, biota) and their degradation rates within each compartment. epa.gov Due to its expected low water solubility and high sorption potential, this compound is likely to be found predominantly in soil, sediment, and biota in the environment.

Environmental Fate Modeling and Prediction of Persistence for Branched Alkenes

The environmental fate of branched alkenes, such as this compound, is governed by a complex interplay of physical, chemical, and biological processes. Due to the vast number of structurally diverse hydrocarbons, including branched alkenes, experimental determination of the environmental persistence of every single compound is not feasible. Consequently, predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, have become indispensable tools for estimating the environmental fate of these substances. oup.comd-nb.infomdpi.comeuropa.eunih.gov

Development of Predictive Models for Complex Hydrocarbons

Predictive models for the environmental fate of complex hydrocarbons, including branched alkenes, are primarily focused on estimating their biodegradation rates. Biodegradation is a key process that determines the persistence of these compounds in the environment. europa.eunih.gov Several models have been developed to predict biodegradation half-lives in various environmental compartments like water, soil, and sediment.

One of the prominent approaches involves the use of QSAR models, which correlate the molecular structure of a chemical with its biological activity (in this case, biodegradability). d-nb.infomdpi.comnih.gov These models are built upon extensive databases of experimental biodegradation data for a wide range of hydrocarbons.

Key Predictive Models:

HC-BioSIM (Hydrocarbon Biodegradation System-Integrated Model): This is a sophisticated QSPR model designed to estimate the degradation half-life (DT50) of petroleum hydrocarbons. oup.comqsartoolbox.org A key feature of HC-BioSIM is its ability to integrate both the chemical structure of the hydrocarbon and various environmental and test system parameters, such as temperature, nutrient availability, and the presence of dispersants. qsartoolbox.org The model utilizes a machine-learning algorithm, specifically a cubist decision tree, to generate predictions. qsartoolbox.org This allows for more environmentally relevant estimations of biodegradation half-lives under a variety of real-world scenarios. qsartoolbox.org

BioHCWin: This model is part of the EPI Suite™ software developed by the US Environmental Protection Agency (EPA). It estimates the aerobic biodegradation half-life of hydrocarbons in water, soil, and sediment. oup.com The model is based on a fragment contribution method, where the presence of specific molecular substructures influences the predicted half-life.

VEGA (Virtual Evaluation of Chemical Properties and Toxicities): The VEGA platform includes models for predicting various toxicological and environmental fate endpoints, including persistence. oup.comnih.gov The persistence model within VEGA provides predictions on the biodegradability of chemicals. nih.gov

These models are continuously being refined and validated against new experimental data to improve their predictive power and reliability for regulatory purposes, such as the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation in Europe. oup.comnih.gov

Factors Influencing Model Predictions for Branched Alkenes:

The structure of a branched alkene significantly influences its predicted environmental persistence. For a compound like this compound, the following structural features are particularly relevant for predictive models:

Degree of Branching: Increased branching generally leads to a slower rate of biodegradation. nih.govutk.edu The presence of quaternary carbon atoms, such as the C3 atom in this compound, can sterically hinder enzymatic attack by microorganisms, thus increasing its persistence.

Carbon Chain Length: Longer carbon chains can also affect biodegradability, although the effect can be complex and interact with other factors like branching and water solubility.

Position of the Double Bond: The location of the carbon-carbon double bond influences the reactivity of the alkene and the types of initial transformation reactions that can occur.

The table below illustrates the types of parameters used in QSAR models to predict the environmental fate of hydrocarbons.

| Parameter Type | Examples | Relevance to this compound |

| Molecular Descriptors | Molecular Weight, Log Kow (Octanol-Water Partition Coefficient), Number of Carbon Atoms, Presence of specific functional groups (e.g., double bond) | These are fundamental inputs for most predictive models and directly relate to the compound's structure and hydrophobicity. |

| Topological Indices | Branching indices, Connectivity indices | Quantify the degree of branching, which is a critical factor for the biodegradability of this compound. |

| Structural Fragments | Presence of tertiary or quaternary carbons, specific alkyl chain configurations | The highly branched structure of this compound would be represented by these fragments in models like BioHCWin. |

| System Parameters (for models like HC-BioSIM) | Temperature, pH, Nutrient concentration, Inoculum source | These parameters allow for a more realistic prediction of the half-life of this compound in specific environmental compartments. qsartoolbox.org |

Analysis of Transformation Products and Their Environmental Reactivity

The environmental transformation of branched alkenes like this compound results in the formation of a variety of transformation products. The nature of these products depends on the specific degradation pathway, which can be biotic (microbial degradation) or abiotic (e.g., photo-oxidation, ozonolysis).

Abiotic Transformation:

In the atmosphere, alkenes are primarily degraded through reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). The reaction of this compound with these oxidants would lead to the cleavage of the double bond and the formation of smaller, oxygenated compounds.

Ozonolysis: The reaction with ozone is a significant atmospheric removal process for alkenes. rsc.org It proceeds through the formation of a primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound (an aldehyde or a ketone). rsc.org For this compound, ozonolysis would likely yield formaldehyde (B43269) and 2,2-dimethyldecan-3-one. The Criegee intermediates are highly reactive and can further react to form other products, including hydroxyl radicals. rsc.org

Biotic Transformation (Biodegradation):

Under aerobic conditions, the microbial degradation of branched alkenes is typically initiated by the oxidation of the terminal methyl group or the double bond. This leads to the formation of alcohols, aldehydes, and carboxylic acids. The high degree of branching in this compound can make complete mineralization to carbon dioxide and water a slow process. nih.gov

Under anaerobic conditions, the degradation pathways are different. For some alkenes, transformation can be initiated by the addition of fumarate (B1241708) to the molecule, a common mechanism for anaerobic hydrocarbon degradation. nih.gov The subsequent metabolism involves beta-oxidation of the resulting alkylsuccinates.

The table below presents a hypothetical summary of potential transformation products of this compound based on known reaction mechanisms for similar compounds.

| Transformation Pathway | Initial Reactant | Potential Transformation Products | Environmental Reactivity of Products |

| Atmospheric Ozonolysis | This compound + O₃ | Formaldehyde, 2,2-Dimethyldecan-3-one, Criegee Intermediates | Formaldehyde is a volatile organic compound (VOC) and a known air pollutant. Ketones are generally less reactive than aldehydes. Criegee intermediates are highly reactive and contribute to atmospheric chemistry. rsc.org |

| Reaction with Hydroxyl Radical | This compound + •OH | Hydroxylated derivatives, Carbonyl compounds (aldehydes, ketones) | These oxygenated products are generally more water-soluble and more amenable to further degradation than the parent compound. |

| Aerobic Biodegradation | This compound + O₂ | 2,3,3-Trimethylundec-1-en-1-ol, 2,3,3-Trimethylundecanoic acid, further beta-oxidation products | Alcohols and carboxylic acids are typically more biodegradable than the parent alkene. However, the branched structure may still pose a challenge for complete mineralization. |

| Anaerobic Biodegradation | This compound + Fumarate | (1-(2,2-dimethylnonyl)-2-methylpropyl)succinic acid and subsequent metabolites | These products would enter the central metabolism of the anaerobic microorganisms. |

Q & A

Q. What are the established synthetic routes for 2,3,3-Trimethylundec-1-ene, and how do reaction conditions influence yield?

Methodological Answer: